![molecular formula C11H11F3O2 B1374612 Methyl 3-[3-(trifluoromethyl)phenyl]propanoate CAS No. 294856-02-3](/img/structure/B1374612.png)

Methyl 3-[3-(trifluoromethyl)phenyl]propanoate

概要

説明

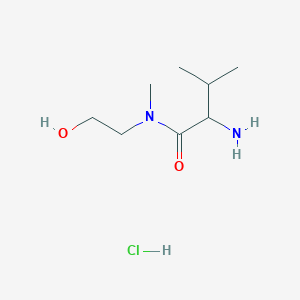

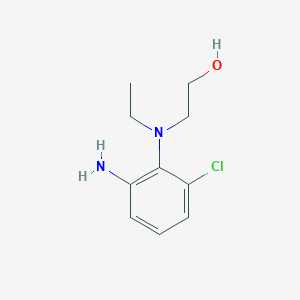

“Methyl 3-[3-(trifluoromethyl)phenyl]propanoate” is a chemical compound with the molecular formula C11H11F3O2 . It is related to other compounds such as “Methyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate” and "Methyl 3- [3- (trifluoromethyl)phenyl]propiolate" .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For example, a crude mixture containing two compounds was treated with sodium bisulfite in ethanol/water, stirred at different temperatures, and then the solid was filtered and washed with methyl tert-butyl ether .Molecular Structure Analysis

The molecular structure of “Methyl 3-[3-(trifluoromethyl)phenyl]propanoate” can be represented by its InChI code:InChI=1S/C11H11F3O2/c1-16-10(15)6-5-8-3-2-4-9(7-8)11(12,13)14/h2-4,7H,5-6H2,1H3 . This indicates the presence of 11 carbon atoms, 11 hydrogen atoms, 3 fluorine atoms, and 2 oxygen atoms in the molecule. Physical And Chemical Properties Analysis

“Methyl 3-[3-(trifluoromethyl)phenyl]propanoate” has a molecular weight of 232.20 g/mol . The compound is predicted to have a boiling point of 375.2±42.0 °C and a density of 1.32±0.1 g/cm3 at 20 °C under a pressure of 760 Torr .科学的研究の応用

Pharmaceutical Synthesis

Methyl 3-[3-(trifluoromethyl)phenyl]propanoate: is utilized in the synthesis of various pharmaceutical compounds. The trifluoromethyl group is a common moiety in many FDA-approved drugs due to its ability to enhance the biological activity and metabolic stability of pharmaceuticals . This compound can serve as a precursor in synthesizing benzoylacetate derivatives, which are valuable intermediates in drug development.

Safety and Hazards

Safety information for “Methyl 3-[3-(trifluoromethyl)phenyl]propanoate” suggests that it should be handled with care. It is recommended to avoid all personal contact, including inhalation, and to use protective clothing when there is a risk of exposure. The compound should be used in a well-ventilated area and contact with moisture should be avoided .

作用機序

Target of Action

This compound is a synthetic organic compound , and its specific biological targets may vary depending on the context of its use.

Mode of Action

It is known that this compound is used in the synthesis of cinacalcet hcl , a calcimimetic drug used for the treatment of secondary hyperparathyroidism in patients with chronic renal disease and for the treatment of hypercalcemia in patients with parathyroid carcinoma .

Biochemical Pathways

As a precursor in the synthesis of cinacalcet hcl , it indirectly influences the calcium-sensing receptor (CaSR) pathway. Cinacalcet HCl increases the sensitivity of the CaSR to extracellular calcium, leading to a decrease in parathyroid hormone (PTH) secretion .

Result of Action

As a precursor in the synthesis of cinacalcet hcl , its indirect effects include reducing the levels of PTH, calcium, and phosphorus in the blood .

特性

IUPAC Name |

methyl 3-[3-(trifluoromethyl)phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O2/c1-16-10(15)6-5-8-3-2-4-9(7-8)11(12,13)14/h2-4,7H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJOGGQDFLABIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[3-(trifluoromethyl)phenyl]propanoate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl({[1-(pyridin-2-yl)piperidin-4-yl]methyl})amine](/img/structure/B1374531.png)

![3-[(Cyclopropylmethoxy)methyl]-4-fluorobenzoic acid](/img/structure/B1374533.png)

![3-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374542.png)

![4-[(2-Bromo-4-fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1374543.png)

![2,4-Dimethyl-6-oxo-1-{[(propan-2-yl)carbamoyl]methyl}-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1374545.png)

![3-[(4-Bromo-2-ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374550.png)

![2-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374552.png)